5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzo[e][1]benzofuran-2-one
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Overview
Description
5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzoebenzofuran-2-one is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is characterized by its complex, multicyclic structure, which includes a lactone ring and several hydroxyl and methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzoebenzofuran-2-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include cyclization reactions, where the formation of the lactone ring is a key step. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to control reaction conditions precisely. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzoebenzofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzoebenzofuran-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Its biological activities, such as anti-inflammatory and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzoebenzofuran-2-one involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dihydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo gbenzofuran-2-one : Another sesquiterpene lactone with similar structural features .
- (3aR,4aS,5R,7aS,8S,9aR)-5-Hydroxy-4a,8-dimethyl-3-methyleneoctahydroazuleno[6,5-b]furan-2,6(3H,4H)-dione : Shares the lactone ring and hydroxyl groups .
Uniqueness
What sets 5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzoebenzofuran-2-one apart is its specific arrangement of functional groups and the resulting biological activities. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzo[e][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-10(6-8)13-9(2)14(16)18-12(13)7-15(11,3)17/h6,10-13,17H,2,4-5,7H2,1,3H3 |
InChI Key |
MPWMGHNTZVPCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1)C(CC3C2C(=C)C(=O)O3)(C)O |
Origin of Product |
United States |
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